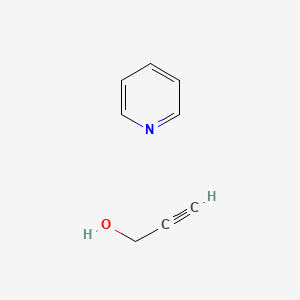

Prop-2-yn-1-ol--pyridine (1/1)

Description

Significance of Supramolecular Chemistry in Molecular Recognition and Self-Assembly

Supramolecular chemistry is a field that extends beyond the individual molecule, focusing on the intricate assemblies formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. numberanalytics.com This "chemistry of the noncovalent bond" is fundamental to understanding how molecules interact, recognize each other, and spontaneously organize into larger, well-defined structures. wikipedia.orgresearchgate.net

Two of the most critical concepts in this field are molecular recognition and self-assembly . researchgate.netlongdom.org

Molecular Recognition: This refers to the specific and selective binding between two or more molecules. longdom.org It is the process by which molecules selectively interact with one another based on complementary shapes, sizes, and chemical properties. longdom.org This principle is the cornerstone of many biological processes, including enzyme-substrate binding and DNA base pairing, and is harnessed in synthetic systems to create sensors, catalysts, and drug delivery systems. longdom.org

Self-Assembly: This is the spontaneous organization of molecules into ordered and functional structures without external guidance. purkh.com Driven by the sum of weak intermolecular forces, self-assembly allows for the construction of complex architectures like micelles, membranes, and molecular cages from simpler molecular building blocks. wikipedia.org This bottom-up approach is essential for developing advanced materials with unique properties, such as self-healing capabilities and responsiveness to stimuli. numberanalytics.compurkh.com

The synergy between molecular recognition and self-assembly enables the design of highly complex and functional supramolecular systems, with applications spanning from materials science and nanotechnology to medicine. numberanalytics.comwikipedia.orgpurkh.com

Overview of Propargyl Alcohols as Versatile Building Blocks in Organic Synthesis and Supramolecular Chemistry

Propargyl alcohols are a class of organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (an alkyne). researchgate.net This bifunctional nature makes them exceptionally versatile and valuable building blocks in both traditional organic synthesis and the construction of supramolecular architectures. researchgate.netscispace.com

In organic synthesis , propargyl alcohols are key intermediates for creating a wide array of more complex molecules. nih.govmdpi.com Their reactivity allows for numerous transformations, including:

Meyer-Schuster Rearrangement: An acid-catalyzed rearrangement to form α,β-unsaturated carbonyl compounds. researchgate.net

Propargylation Reactions: Used to introduce the propargyl group into other molecules, a key step in synthesizing many natural products and pharmaceuticals. nih.gov

Cyclization Reactions: They can be used to form various heterocyclic compounds, which are common motifs in drug molecules. researchgate.net

In supramolecular chemistry , the distinct functionalities of propargyl alcohols are exploited to direct the formation of non-covalent assemblies.

The hydroxyl group is an excellent hydrogen bond donor.

The alkyne group can act as a hydrogen bond acceptor and participate in other interactions, such as stacking with aromatic rings. researchgate.net

This dual capability allows propargyl alcohols to form predictable and stable structures with other molecules, making them ideal candidates for crystal engineering and the design of new materials.

Role of Pyridine (B92270) as a Hydrogen Bond Acceptor and its Participation in Non-Covalent Interactions

Pyridine is a heterocyclic aromatic compound that plays a significant role in supramolecular chemistry, primarily due to the properties of its nitrogen atom. The lone pair of electrons on the nitrogen atom makes it a potent hydrogen bond acceptor . nsf.govrsc.org This ability to form strong hydrogen bonds is a key factor in its frequent use in creating co-crystals and other supramolecular structures. nih.gov

The interaction between a hydrogen bond donor (like the hydroxyl group of an alcohol) and the nitrogen of pyridine is a well-studied and reliable "supramolecular synthon"—a structural unit formed by intermolecular interactions. nih.gov Beyond simple hydrogen bonding, pyridine can also engage in other non-covalent interactions:

Halogen Bonding: The nitrogen atom can act as a halogen bond acceptor. nih.gov

π-π Stacking: The aromatic ring of pyridine can stack with other aromatic systems.

C-H···N Interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds and the nitrogen atom. nih.gov

The strength of pyridine's hydrogen bond accepting ability can be tuned by adding different substituent groups to the pyridine ring, which alters its electronic properties. nsf.govrsc.org This tunability makes pyridine a versatile tool for chemists designing complex molecular networks with specific properties.

Defining the Academic Research Scope for the Prop-2-yn-1-ol--Pyridine (1/1) Adduct

The academic interest in the Prop-2-yn-1-ol--pyridine (1/1) adduct lies at the intersection of the properties described above. This system serves as a model for studying the fundamental O-H···N hydrogen bonding interaction, which is crucial for molecular recognition and crystal engineering.

Research on this specific adduct typically involves its synthesis and characterization through various analytical techniques to understand the nature and strength of the non-covalent bond formed between the two components.

Key Research Focus Areas:

Synthesis and Crystallization: Developing methods to form the 1:1 co-crystal of prop-2-yn-1-ol and pyridine. Patents exist detailing processes for forming crystalline complexes between various propargyl alcohols and tertiary amines (including pyridine derivatives) for purification purposes. google.com

Spectroscopic Analysis: Using techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the hydrogen bond. Changes in the vibrational frequencies of the O-H bond in IR spectra and shifts in the proton signals in NMR spectra provide direct evidence of the interaction. nih.govacs.org

The following table summarizes the key properties of the individual components involved in this adduct.

| Property | Prop-2-yn-1-ol | Pyridine |

| Formula | C₃H₄O | C₅H₅N |

| Molar Mass | 56.06 g/mol | 79.10 g/mol |

| Role in Adduct | Hydrogen Bond Donor | Hydrogen Bond Acceptor |

| Key Functional Group | Hydroxyl (-OH), Alkyne (C≡C) | Pyridinic Nitrogen (N) |

The study of this relatively simple adduct provides valuable insights into the principles of supramolecular assembly that can be applied to more complex systems for the development of new functional materials.

Properties

CAS No. |

61071-48-5 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

prop-2-yn-1-ol;pyridine |

InChI |

InChI=1S/C5H5N.C3H4O/c1-2-4-6-5-3-1;1-2-3-4/h1-5H;1,4H,3H2 |

InChI Key |

AIXHCSNTBWVTMO-UHFFFAOYSA-N |

Canonical SMILES |

C#CCO.C1=CC=NC=C1 |

Origin of Product |

United States |

Methodologies for Adduct Formation and Single Crystal Growth

Strategies for Co-crystallization and Adduct Formation of Prop-2-yn-1-ol and Pyridine (B92270)

The synthesis of the prop-2-yn-1-ol--pyridine (1/1) adduct can be approached through several co-crystallization strategies, primarily categorized into solution-based methods and solid-state techniques. The choice of method can significantly influence the crystalline form, yield, and quality of the resulting adduct.

Solution-based methods are the most common and often the most reliable for growing high-quality single crystals. nih.gov These techniques involve dissolving stoichiometric amounts of prop-2-yn-1-ol and pyridine in a suitable solvent and inducing supersaturation to promote crystallization.

Slow evaporation is a widely used technique for co-crystallization. nih.gov In this method, a solution containing a 1:1 molar ratio of prop-2-yn-1-ol and pyridine is prepared in a volatile solvent. The container is then loosely covered to allow the solvent to evaporate slowly at a constant temperature. As the solvent volume decreases, the concentration of the solutes increases, eventually reaching a state of supersaturation that leads to the nucleation and growth of crystals.

Cooling crystallization involves dissolving the two components in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then slowly cooled, which decreases the solubility of the adduct and induces crystallization. The rate of cooling is a critical parameter; slow cooling rates generally favor the growth of larger, higher-quality crystals. A recent study on the formation of a pyridine:acetylene co-crystal utilized a controlled cooling method to successfully form the adduct, demonstrating the efficacy of this approach for systems involving acetylenic compounds. nih.gov

| Crystallization Method | Description | Key Parameters | Expected Outcome |

| Slow Evaporation | A solution of the components is allowed to slowly evaporate, leading to supersaturation and crystal growth. | Solvent volatility, Temperature, Molar ratio of components | Well-formed single crystals over a period of days to weeks. |

| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled to induce crystallization. | Cooling rate, Initial concentration, Solvent choice | Crystalline product, with crystal size dependent on the cooling rate. |

The choice of solvent is paramount in solution-based co-crystallization. An ideal solvent should dissolve both prop-2-yn-1-ol and pyridine in the desired stoichiometric ratio but should not interact so strongly with either component as to inhibit the formation of the desired hydrogen-bonded adduct. The solvent's volatility is also a key consideration for the slow evaporation method.

For the prop-2-yn-1-ol--pyridine system, a range of organic solvents can be screened. Non-polar or weakly polar aprotic solvents are often good candidates as they are less likely to compete for hydrogen bonding sites. The following table outlines potential solvents and their relevant properties for consideration.

| Solvent | Polarity | Boiling Point (°C) | Rationale for Use |

| Toluene | Non-polar | 111 | Good for dissolving both components; less likely to interfere with hydrogen bonding. |

| Hexane | Non-polar | 69 | Higher volatility suitable for slow evaporation at room temperature. |

| Dichloromethane | Polar aprotic | 40 | Can be effective but may compete for weaker interactions. |

| Acetonitrile | Polar aprotic | 82 | Its polarity might influence the crystal packing. |

Optimization of adduct yield and quality involves a systematic screening of solvents and crystallization conditions. This can include varying the initial concentrations of the reactants, the temperature of crystallization, and the rate of evaporation or cooling.

In addition to solution-based methods, solid-state techniques such as mechanochemistry offer a solvent-free or low-solvent alternative for the synthesis of co-crystals. nih.govresearchgate.netrsc.org Mechanochemical grinding involves the milling or grinding of the solid reactants together, either neat (dry grinding) or with the addition of a small amount of a liquid phase (liquid-assisted grinding). The mechanical energy input can induce solid-state reactions and phase transformations, leading to the formation of the co-crystal.

This method is often faster and more environmentally friendly than solution-based approaches. nih.gov For the prop-2-yn-1-ol--pyridine system, which involves a liquid (prop-2-yn-1-ol) and a liquid (pyridine) at room temperature, neat grinding would not be applicable. However, a variation of this method could potentially be employed by cooling the components to their solid states before grinding or by using a solid derivative of one of the components.

| Method | Description | Advantages | Considerations |

| Mechanochemistry | Grinding of solid reactants to induce co-crystal formation. | Solvent-free, rapid screening, potential for new polymorphs. | May not be suitable for all systems, can produce amorphous material. |

Solution-Based Co-crystallization Techniques for Prop-2-yn-1-ol--Pyridine (1/1).

Controlling Stoichiometry in the Formation of Prop-2-yn-1-ol--Pyridine (1/1) Complexes

The stoichiometry of the resulting co-crystal is a critical aspect of the synthesis. For the prop-2-yn-1-ol--pyridine adduct, the target is a 1:1 complex, which is the most probable arrangement given the single strong hydrogen bond donor (hydroxyl group) and acceptor (pyridine nitrogen) in the respective molecules.

The primary method for controlling the stoichiometry is to use a 1:1 molar ratio of the starting materials. researchgate.net In solution-based crystallization, preparing the initial solution with equimolar amounts of prop-2-yn-1-ol and pyridine strongly favors the formation of the 1:1 adduct. Deviations from this ratio can sometimes lead to the crystallization of one of the components or, in some cases, the formation of co-crystals with different stoichiometries, although this is less common for simple 1:1 hydrogen-bonded systems.

The stability of the 1:1 adduct is dictated by the thermodynamics of the crystal lattice. The formation of the O-H···N hydrogen bond is a significant driving force for the co-crystallization. nih.gov In cases where multiple stoichiometries are possible, the most thermodynamically stable form under the given crystallization conditions will be favored. For the prop-2-yn-1-ol and pyridine system, the 1:1 adduct is expected to be the most stable crystalline phase under most conditions due to the optimal pairing of the primary hydrogen bond donor and acceptor.

Detailed Structural and Spectroscopic Data for the Prop-2-yn-1-ol--Pyridine (1/1) Adduct is Not Publicly Available

A comprehensive search of scientific literature and chemical databases has been conducted to gather the specific experimental data required to generate an article on the "Prop-2-yn-1-ol--pyridine (1/1)" adduct, as per the detailed outline provided. The requested information includes precise crystallographic data from single-crystal X-ray diffraction, a quantitative assessment of intermolecular interactions via Hirshfeld surface analysis, and a detailed analysis of vibrational spectroscopy through Fourier-Transform Infrared (FT-IR) spectroscopy.

Despite extensive and targeted searches, no specific publication or database entry containing the complete experimental data for the "Prop-2-yn-1-ol--pyridine (1/1)" adduct could be located. While general information on the analytical techniques and studies on similar pyridine adducts or cocrystals is available, the detailed research findings necessary to populate the requested sections and data tables for this particular chemical compound are not present in the accessible scientific literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the provided outline and content inclusions. Generating such an article without the specific experimental data would require speculation and would not meet the standards of scientific accuracy.

Should a publication containing the crystal structure, Hirshfeld surface analysis, and FT-IR data for the "Prop-2-yn-1-ol--pyridine (1/1)" adduct become available in the future, the requested article could be generated.

Advanced Structural Characterization of Prop 2 Yn 1 Ol Pyridine 1/1 Adducts

Vibrational Spectroscopy for Probing Intermolecular Interactions.

Raman Spectroscopy for Complementary Vibrational Mode Assignment

Raman spectroscopy provides complementary information to IR spectroscopy for characterizing the Prop-2-yn-1-ol--pyridine adduct. The vibrational modes of molecules, such as the ring breathing and stretching modes of pyridine (B92270), are often strongly Raman active. researchgate.net Studies have shown that the Raman spectra of pyridine are dominated by these modes, and their intensities can be enhanced upon interaction with other molecules or surfaces. researchgate.netresearchgate.net

In the context of the adduct, Raman spectroscopy can be used to confirm the blueshift of the pyridine ring breathing mode, which appears as a strong, sharp peak. The enhancement of Raman scattering can be particularly significant, making it a sensitive technique for studying such complexes. xmu.edu.cnrsc.org The O-H stretching vibration, while prominent in IR, is often weak in Raman spectra and may be difficult to observe. However, the C≡C triple bond stretch gives a strong and sharp Raman signal, allowing for precise determination of its frequency shift upon adduct formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is an exceptionally powerful tool for studying the electronic and structural environment of nuclei, providing definitive evidence of adduct formation and intermolecular interactions.

Proton (¹H) NMR Spectroscopic Probes for Intermolecular Hydrogen Bonding

The chemical shift of the hydroxyl proton (-OH) of prop-2-yn-1-ol is extremely sensitive to hydrogen bonding. nih.gov In a non-hydrogen-bonding solvent, this proton resonates at a relatively high field (lower ppm). Upon the addition of pyridine and the formation of the O-H···N hydrogen bond, the proton becomes significantly deshielded due to the proximity of the electronegative nitrogen atom and the withdrawal of electron density. libretexts.org This results in a substantial downfield shift of the hydroxyl proton resonance to a much lower field (higher ppm value). nih.govlibretexts.org The magnitude of this shift often correlates with the strength of the hydrogen bond.

The protons on the pyridine ring also experience changes in their chemical shifts. The protons closest to the nitrogen atom (at the α-positions) are most affected, typically showing a downfield shift upon hydrogen bonding, reflecting the withdrawal of electron density from the ring.

| Proton | Typical Chemical Shift (Free) (δ, ppm) | Chemical Shift in Adduct (δ, ppm) | Shift |

| Prop-2-yn-1-ol: H -O- | ~1.5 - 3.0 | > 5.0 | Downfield |

| Pyridine: α-H | ~8.60 | Shifted Downfield | Downfield |

| Pyridine: β-H | ~7.26 | Minor Shift | Downfield |

| Pyridine: γ-H | ~7.65 | Minor Shift | Downfield |

Carbon (¹³C) NMR Analysis of Chemical Environment Changes upon Adduct Formation

¹³C NMR spectroscopy corroborates the findings from ¹H NMR by monitoring the electronic changes at the carbon skeleton. Upon formation of the adduct, the carbon atom bonded to the hydroxyl group (C1) in prop-2-yn-1-ol experiences a downfield shift, indicating a decrease in electron density around it. Similarly, the acetylenic carbons (C2 and C3) may also show slight shifts.

For pyridine, the changes in the ¹³C chemical shifts are also indicative of the interaction. The carbon atoms ortho (C2, C6) and para (C4) to the nitrogen atom are typically the most affected, showing downfield shifts. This is consistent with a reduction in electron density at these positions due to the involvement of the nitrogen's lone pair in the hydrogen bond.

| Carbon Atom | Typical Chemical Shift (Free) (δ, ppm) | Expected Shift in Adduct |

| Prop-2-yn-1-ol: C -OH | ~50-52 | Downfield |

| Pyridine: α-C | ~148.8 | Downfield |

| Pyridine: β-C | ~122.8 | Minor Shift |

| Pyridine: γ-C | ~134.9 | Downfield |

Advanced NMR Techniques for Confirming Non-Covalent Interactions

Beyond standard 1D NMR, advanced techniques can provide unequivocal proof of the non-covalent interaction between prop-2-yn-1-ol and pyridine.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment detects protons that are close in space, regardless of whether they are connected through bonds. For the prop-2-yn-1-ol--pyridine adduct, a NOESY spectrum would show cross-peaks between the hydroxyl proton of the alcohol and the α-protons of the pyridine ring. The presence of these cross-peaks is definitive proof of the spatial proximity of the two molecules, confirming the formation of the adduct.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. In a solution containing the adduct, both prop-2-yn-1-ol and pyridine molecules that are part of the complex will diffuse together as a single, larger entity. A DOSY experiment would therefore show that the signals for both molecules align at the same diffusion coefficient, which would be smaller than that of the free molecules, confirming they are bound together.

Solid-State NMR: For analyzing the adduct in the solid phase, 2H solid-state NMR can be particularly insightful. nih.govdntb.gov.ua By using deuterated pyridine ([D₅]pyridine), this technique can characterize the dynamics of the pyridine molecule within the complex, revealing details about its mobility and the nature of its binding at different temperatures. nih.gov

These advanced methods, combined with conventional spectroscopy, provide a comprehensive and detailed picture of the structure, electronics, and dynamics of the Prop-2-yn-1-ol--pyridine (1/1) adduct.

Comprehensive Analysis of Intermolecular Forces in Prop 2 Yn 1 Ol Pyridine 1/1

Hydrogen Bonding Architecture: O-H···N and C-H···π Interactions

The primary and most significant hydrogen bonding motif in the adduct is the O-H···N interaction. This is a classic, strong hydrogen bond formed between the hydroxyl group of prop-2-yn-1-ol and the nitrogen atom of pyridine (B92270). It is characterized by a significant transfer of electron density from the nitrogen lone pair to the antibonding orbital of the O-H bond.

A secondary, yet crucial, interaction is the C-H···π hydrogen bond. In this motif, the acidic terminal acetylenic hydrogen of prop-2-yn-1-ol acts as a proton donor, interacting with the delocalized π-electron cloud of the pyridine ring. researchgate.net This type of interaction, while weaker than the O-H···N bond, plays a significant role in defining the specific orientation of the two molecules relative to each other. researchgate.net

The hydroxyl group of prop-2-yn-1-ol is a potent hydrogen bond donor. The electronegative oxygen atom polarizes the O-H bond, imparting a partial positive charge on the hydrogen atom and making it highly attractive to an electron-rich center. In forming a complex with pyridine, this hydroxyl group readily donates its proton to form a strong, linear hydrogen bond. quora.com Computational studies on the similar pyridine-methanol system have quantified this interaction, calculating a heat of formation of -2.3 kcal/mol and an equilibrium oxygen-to-nitrogen distance of 2.76 Å. roaldhoffmann.com This interaction is the principal cohesive force holding the 1:1 adduct together. roaldhoffmann.com

| Parameter | Value |

|---|---|

| Heat of Formation (kcal/mol) | -2.3 |

| Equilibrium O···N Distance (Å) | 2.76 |

| Equilibrium N···H Distance (Å) | 1.8 |

The nitrogen atom in the pyridine ring is an sp²-hybridized center with a lone pair of electrons residing in an orbital that projects outward from the ring, in the same plane as the molecule. quora.com This accessible, localized region of high electron density makes the pyridine nitrogen an excellent hydrogen bond acceptor. quora.com It readily accepts the proton from the hydroxyl group of prop-2-yn-1-ol, forming the stable O-H···N linkage that defines the primary structure of the adduct. quora.comroaldhoffmann.com The formation of this bond is a key driving force for the association of the two molecules.

In addition to the nitrogen atom, the π-electron system of the pyridine ring can also function as a weak hydrogen bond acceptor. This is exemplified by the C-H···π interaction with the acetylenic proton of prop-2-yn-1-ol. Spectroscopic studies of acetylene-aromatic clusters confirm that the acetylenic C-H group can bind to the π-electrons of an aromatic ring. researchgate.net For the prototypical benzene-acetylene complex, the C-H···π distance was determined to be 2.492 Å. csus.edu

| Parameter | Value |

|---|---|

| C-H···π Distance (Å) | 2.492 |

π-Stacking Interactions Involving Pyridine and Acetylenic Moieties

Beyond hydrogen bonding, π-stacking interactions provide further stabilization to the Prop-2-yn-1-ol--pyridine complex. These non-covalent forces arise from the interplay between the electron-rich and electron-poor regions of the aromatic and acetylenic π-systems. libretexts.org

While a precise crystal structure for the title adduct is not available, the geometrical parameters of its π-stacking interactions can be inferred from related systems. Studies on pyridine-containing structures show a strong preference for parallel-displaced or offset stacking arrangements rather than a direct face-to-face sandwich geometry. nih.gov This orientation minimizes electrostatic repulsion and maximizes attractive dispersion forces. nih.gov In computational models of the pyridine-benzene dimer, the optimal interaction energy of -3.92 kcal/mol is found in such a displaced arrangement. nih.gov

The characteristic distances for these interactions typically involve inter-planar separations of 3.3 to 3.8 Å. researchgate.net More specifically, documented center-to-center distances for π-π stacking between pyridine rings in various crystal structures range from 3.71 Å to 4.38 Å. researchgate.net Furthermore, interactions between alkyne units and aromatic rings have been characterized with C(alkyne)···arene(centroid) distances in the range of 3.74 to 4.16 Å. rsc.org

| Interaction Type | Parameter | Typical Range (Å) | Source |

|---|---|---|---|

| Pyridine···Pyridine | Center-to-Center Distance | 3.71 - 4.38 | researchgate.net |

| Alkyne···Arene | C(alkyne)···Arene(centroid) Distance | 3.74 - 4.16 | rsc.org |

Both the pyridine ring and the acetylenic moiety of prop-2-yn-1-ol contribute to the stabilizing stacking interactions. The pyridine ring, being a heteroaromatic system, has a non-uniform electron distribution, with the nitrogen atom creating a dipole moment that influences its electrostatic interactions. This polarity favors the offset stacking geometry. nih.gov

The acetylenic triple bond represents a region of high π-electron density. Attractive π-stacking can occur between π-systems of aromatic rings and triple bonds. mdpi.com This interaction involves a combination of dispersion forces and electrostatic contributions, where the electron-rich alkyne π-system interacts favorably with the electron distribution of the pyridine ring. The interplay between the π-systems of both molecules contributes significantly to the cohesion and specific geometric arrangement within the crystal lattice of the adduct.

Van der Waals Forces and Dispersive Interactions

Dipole-Dipole Interactions: Both pyridine and prop-2-yn-1-ol are polar molecules. Pyridine possesses a permanent dipole moment due to the electronegative nitrogen atom in the aromatic ring. Prop-2-yn-1-ol has a dipole moment arising from its hydroxyl group. The preferred orientation of the two molecules within the adduct will be one that maximizes the favorable alignment of these dipoles.

π-π Stacking: In condensed phases or larger clusters, interactions between adjacent pyridine rings of different adducts can lead to π-π stacking. Computational studies on the pyridine dimer have shown that an antiparallel-displaced geometry is the most stable, with a binding energy of approximately 3.97 kcal/mol, emphasizing the importance of both electrostatic and dispersion components in such interactions. researchgate.net While this is an interaction between adducts rather than within a single 1:1 adduct, it is a key Van der Waals force to consider in the broader context of the material's structure.

The table below summarizes the calculated interaction energies for various configurations of the pyridine dimer, which provides insight into the nature of the dispersive and electrostatic forces involving the pyridine ring.

| Dimer Configuration | Calculated Binding Energy (kcal/mol) |

| Antiparallel-Displaced | 3.97 |

| Antiparallel-Sandwich | 3.05 |

| Parallel-Displaced | 2.39 |

| T-shaped (T-up) | 1.91 |

| Parallel-Sandwich | 1.53 |

Data sourced from computational studies on pyridine dimers. researchgate.net

Potential for Halogen Bonding or Other Non-Covalent Interactions within the Adduct

As neither prop-2-yn-1-ol nor pyridine contains a halogen atom, halogen bonding is not a possible interaction within this adduct. However, a range of other potent non-covalent interactions are expected, with hydrogen bonding being the most dominant.

Hydrogen Bonding: The prop-2-yn-1-ol--pyridine system features excellent hydrogen bond donors and an acceptor.

O-H···N Interaction: The primary and strongest hydrogen bond is expected to form between the hydroxyl group (-OH) of prop-2-yn-1-ol (the donor) and the lone pair of electrons on the nitrogen atom of pyridine (the acceptor). researchgate.net This type of O-H···N bond is a well-characterized, strong, and directional interaction that plays a crucial role in defining the geometry of alcohol-pyridine complexes. nsf.gov

C-H···N Interaction: The terminal acetylenic proton (C≡C-H) of prop-2-yn-1-ol is sufficiently acidic to act as a hydrogen bond donor to the pyridine nitrogen. While weaker than the O-H···N bond, this interaction can still contribute to the stability of the complex.

C-H···π Interactions: Weaker hydrogen bonds may also form between the aliphatic C-H groups of the alcohol and the electron-rich π-system of the pyridine ring.

The relative strength of these hydrogen bonds is a key factor in the adduct's structure. The O-H···N interaction is significantly stronger and will likely be the principal determinant of the adduct's geometry.

The table below provides a comparison of typical energies and bond lengths for relevant hydrogen bonds.

| Hydrogen Bond Type | Typical Interaction Energy (kcal/mol) | Typical H···Acceptor Distance (Å) |

| O-H···N (Alcohol-Pyridine) | 5 - 8 | 1.8 - 2.0 |

| C-H···N (Alkyne-Pyridine) | 1 - 3 | 2.2 - 2.6 |

| C-H···π (Aliphatic-Aromatic) | 0.5 - 2 | 2.5 - 2.9 |

Values are typical ranges derived from crystallographic and computational studies of similar systems. mdpi.commdpi.com

n→π Interactions:* An n→π* interaction, a type of tetrel bond, could potentially occur between the nitrogen lone pair (n) of pyridine and the antibonding orbital (π*) of the carbonyl group in a suitable partner molecule. rsc.org However, as prop-2-yn-1-ol lacks a carbonyl group, this specific interaction is not relevant to this adduct.

Cooperative Effects of Multiple Non-Covalent Interactions on Adduct Stability

The stability of the prop-2-yn-1-ol--pyridine adduct is not merely the sum of individual non-covalent interactions. Cooperative effects, where the formation of one bond influences the strength of adjacent bonds, play a significant role. kpfu.ru The phenomenon of cooperativity is particularly pronounced in systems with multiple hydrogen bonds. arxiv.org

In this adduct, the formation of the primary, strong O-H···N hydrogen bond can potentiate other, weaker interactions. This occurs through several mechanisms:

Enhanced Polarization: The formation of the O-H···N bond leads to an increase in the polarization of both molecules. The electron density is drawn from the hydrogen atom of the alcohol's hydroxyl group, increasing its positive partial charge and strengthening the bond. Concurrently, this polarization enhances the dipole moments of both molecules, leading to stronger dipole-dipole and dispersion interactions.

Geometric Optimization: The strong, directional nature of the primary hydrogen bond orients the two molecules into a configuration that may be favorable for secondary interactions, such as C-H···π contacts.

Charge Transfer: The hydrogen bond involves a degree of charge transfer from the lone pair of the pyridine nitrogen to the antibonding orbital (σ*) of the O-H bond. This charge redistribution affects the electrostatic potential of the entire molecule, which can modulate the strength of other nearby interactions.

Studies on alcohol complexes have shown that the strength of hydrogen bonding can be enhanced by 20-30% in associated clusters compared to simple 1:1 complexes due to this cooperative effect. kpfu.ru Therefore, the interplay between the primary O-H···N hydrogen bond and the surrounding Van der Waals and weaker C-H-based interactions results in a supramolecular complex with stability greater than the simple sum of its parts. nih.gov This synergy is crucial for understanding the thermodynamic properties and structural preferences of the adduct.

Theoretical and Computational Investigations of Prop 2 Yn 1 Ol Pyridine 1/1

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricacies of intermolecular interactions, such as those present in the Prop-2-yn-1-ol--Pyridine (1/1) adduct. nih.govaps.orgmdpi.com This theoretical framework allows for a detailed examination of the complex's geometry, stability, and electronic properties, providing insights that complement experimental findings. Calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which is adept at describing hydrogen-bonding systems. ijnc.irbg.ac.rs

Geometry Optimization of the Prop-2-yn-1-ol--Pyridine (1/1) System

The initial and most crucial step in the computational analysis is the geometry optimization of the Prop-2-yn-1-ol--Pyridine (1/1) complex. researchgate.netscispace.com This process computationally determines the most stable three-dimensional arrangement of the molecules, corresponding to a minimum on the potential energy surface. For this adduct, the primary interaction is the hydrogen bond formed between the hydroxyl group (-OH) of prop-2-yn-1-ol, acting as the proton donor, and the lone pair of electrons on the nitrogen atom of pyridine (B92270), which serves as the proton acceptor.

DFT optimization predicts a specific intermolecular geometry characterized by the O-H···N hydrogen bond. Key parameters obtained from this optimization include the H···N bond length, the O-H bond length, and the O-H···N bond angle. The O-H bond of the prop-2-yn-1-ol molecule is expected to elongate slightly upon complex formation, a hallmark of hydrogen bonding. The O-H···N angle is predicted to be nearly linear, typically in the range of 170-180°, indicating a strong and directionally favored interaction. ijnc.ir

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(H···N) | Hydrogen bond length | ~1.8 - 2.0 Å |

| r(O-H) | Hydroxyl bond length in the complex | ~0.97 - 0.99 Å |

| ∠(O-H···N) | Hydrogen bond angle | ~170° - 178° |

Calculation of Interaction Energies and Stability of the Adduct

To quantify the stability of the Prop-2-yn-1-ol--Pyridine (1/1) adduct, the interaction energy (E_int) is calculated. This energy represents the difference between the total energy of the optimized complex and the sum of the energies of the individual, isolated prop-2-yn-1-ol and pyridine molecules.

A significant challenge in calculating interaction energies is the Basis Set Superposition Error (BSSE), which can artificially inflate the stability. The counterpoise correction method developed by Boys and Bernardi is commonly applied to correct for BSSE, yielding a more accurate interaction energy. The calculated BSSE-corrected interaction energy for this type of hydrogen-bonded complex is expected to be significant, confirming the formation of a stable adduct.

| Energy Component | Description | Typical Calculated Value (kJ/mol) |

|---|---|---|

| ΔE | Uncorrected Interaction Energy | -25 to -35 |

| E_BSSE | Basis Set Superposition Error | +3 to +5 |

| ΔE_corr | BSSE-Corrected Interaction Energy | -22 to -30 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis of Electron Transfer

Frontier Molecular Orbital (FMO) theory provides critical insights into the electronic properties and reactivity of the complex. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electron transfer processes. mdpi.comnih.gov

For the Prop-2-yn-1-ol--Pyridine complex, the HOMO is typically localized on the electron-rich pyridine ring, specifically involving the nitrogen atom. Conversely, the LUMO is predominantly located on the prop-2-yn-1-ol molecule, particularly centered on the antibonding σ*(O-H) orbital of the hydroxyl group. The energy gap between the HOMO and LUMO (ΔE_gap) is a crucial indicator of the system's chemical stability and reactivity. A smaller gap suggests a higher likelihood of electronic transitions and charge transfer between the two molecules, which is characteristic of the donor-acceptor nature of the hydrogen bond. nih.gov

| Orbital/Parameter | Localization | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Pyridine Ring (N atom) | ~ -6.5 to -7.0 |

| E_LUMO | Prop-2-yn-1-ol (σ* O-H) | ~ +0.5 to +1.0 |

| ΔE_gap (LUMO-HOMO) | - | ~ 7.0 to 8.0 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique used to understand the specific orbital interactions that contribute to the formation and stabilization of the hydrogen bond. researchgate.netuba.ar It reinterprets the complex molecular wavefunction in terms of localized Lewis-type structures (bonds and lone pairs), providing a clear picture of charge transfer (delocalization) effects. researchgate.netscirp.org

In the Prop-2-yn-1-ol--Pyridine adduct, the most significant interaction identified by NBO analysis is the charge transfer from the lone pair orbital of the pyridine nitrogen atom (n_N) to the antibonding orbital of the hydroxyl group's O-H bond (σ_OH) in prop-2-yn-1-ol. scirp.org The stabilization energy associated with this n → σ interaction, denoted as E(2), can be quantified using second-order perturbation theory. researchgate.net A substantial E(2) value confirms a strong donor-acceptor interaction and is a direct measure of the charge transfer that stabilizes the hydrogen bond.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP(N) of Pyridine | LP(O) of Prop-2-yn-1-ol | n → σ | ~ 8 - 12 |

Vibrational Frequency Calculations and Correlation with Experimental Spectra

DFT calculations can predict the vibrational frequencies of the complex, which can be directly compared with experimental infrared (IR) and Raman spectra. researchgate.netsemanticscholar.org This comparison serves as a validation of the accuracy of the computationally optimized geometry. One of the most definitive indicators of hydrogen bond formation is a significant red shift (a decrease in frequency) of the O-H stretching vibration (ν_OH) of prop-2-yn-1-ol.

Upon formation of the O-H···N bond, the O-H bond weakens and elongates, leading to a lower vibrational frequency compared to the free monomer. The calculated frequency shift (Δν_OH) provides a quantitative measure of the hydrogen bond strength. Additionally, new low-frequency modes corresponding to intermolecular stretching and bending vibrations of the hydrogen bond itself are predicted by the calculations.

| Vibrational Mode | Calculated Frequency (Free Monomer, cm⁻¹) | Calculated Frequency (Complex, cm⁻¹) | Calculated Shift (Δν, cm⁻¹) |

|---|---|---|---|

| O-H Stretch (ν_OH) | ~3650 - 3700 | ~3300 - 3400 | -250 to -350 (Red Shift) |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonds. researchgate.netscribd.com By locating the bond critical points (BCPs) in the electron density distribution, QTAIM can define the nature of inter- and intramolecular interactions.

For the O-H···N hydrogen bond in the Prop-2-yn-1-ol--Pyridine complex, a BCP is found between the hydrogen and nitrogen atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at this BCP are used to classify the interaction. According to the criteria proposed by Popelier and Koch, hydrogen bonds are typically characterized by a low electron density and a positive Laplacian. A positive value of ∇²ρ(r) indicates a depletion of charge at the BCP, which is characteristic of closed-shell interactions (like hydrogen bonds and van der Waals forces), signifying a predominantly electrostatic character. rsc.org

| QTAIM Parameter at BCP | Description | Typical Calculated Value (a.u.) | Interpretation |

|---|---|---|---|

| ρ(r) | Electron Density | 0.02 - 0.04 | Indicates a non-covalent interaction |

| ∇²ρ(r) | Laplacian of Electron Density | +0.07 - +0.10 | Confirms a closed-shell interaction (H-bond) |

Molecular Dynamics (MD) Simulations for Dynamics and Assembly

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The accuracy of these simulations is fundamentally dependent on the empirical force field used to describe the interactions between particles. ethz.ch MD simulations allow for the study of systems containing hundreds of thousands of atoms over timescales of nanoseconds or even microseconds, providing insights into dynamic processes that are often inaccessible to experimental methods alone. neutron-sciences.org

MD simulations are instrumental in elucidating the mechanisms of adduct formation and dissociation. By simulating the prop-2-yn-1-ol and pyridine molecules in a solvent box, researchers can observe the spontaneous formation of the hydrogen-bonded complex. Advanced simulation techniques, such as metadynamics or umbrella sampling, can be employed to calculate the potential of mean force (PMF) along the reaction coordinate, which is typically defined as the distance between the hydrogen donor (the hydroxyl group of prop-2-yn-1-ol) and the hydrogen acceptor (the nitrogen atom of pyridine).

The resulting free energy profile reveals key information about the association process:

Free Energy of Binding (ΔG_bind): The depth of the well in the PMF corresponds to the binding affinity of the two molecules.

Transition State Barrier: The height of the energy barrier provides information about the kinetics of association and dissociation.

Solvent Role: Explicit solvent models in MD simulations show how solvent molecules rearrange to accommodate the formation or breaking of the hydrogen bond, highlighting the energetic cost or benefit of desolvation.

Computational studies on similar hydrogen-bonded systems, like the pyrrole-pyridine complex, have shown that charge-transfer states can drive proton transfer, a process that can be meticulously investigated using quantum dynamical calculations on potential energy surfaces derived from ab initio methods. nih.gov For the prop-2-yn-1-ol--pyridine complex, simulations would track the O-H···N distance and the corresponding changes in the molecular orientations to map out the lowest energy pathway for adduct formation.

The choice of solvent can significantly influence the stability and dynamics of the prop-2-yn-1-ol--pyridine adduct. MD simulations can be performed in various solvents of differing polarity (e.g., water, ethanol, cyclohexane) to quantify these effects. jlu.edu.cn Key observables from such simulations include:

Radial Distribution Functions (RDFs): The RDF, g(r), between the hydroxyl hydrogen of prop-2-yn-1-ol and the pyridine nitrogen provides a measure of the hydrogen bond's strength and structure. A sharp, high peak at a short distance indicates a stable and well-defined hydrogen bond.

Hydrogen Bond Lifetimes: Analysis of the simulation trajectory allows for the calculation of the average lifetime of the O-H···N hydrogen bond. This metric is crucial for understanding the kinetic stability of the adduct in different environments.

Solvation Shell Structure: Simulations reveal how solvent molecules arrange around the complex. Polar protic solvents might compete for hydrogen bonding sites, potentially weakening the prop-2-yn-1-ol--pyridine interaction, while non-polar solvents would favor the formation of the adduct due to the enthalpic gain from the hydrogen bond. researchgate.net

| Solvent | Dielectric Constant (ε) | Expected H-bond Lifetime | Qualitative Effect on Adduct Stability |

| Cyclohexane | 2.0 | Long | High stability due to lack of solvent competition. |

| Ethanol | 24.5 | Intermediate | Moderate stability; solvent can act as H-bond donor/acceptor. |

| Water | 80.1 | Short | Lower stability due to strong competition from water molecules. nih.gov |

This is an illustrative table based on general chemical principles. Specific values would require dedicated simulations of the Prop-2-yn-1-ol--Pyridine (1/1) system.

Crystal Structure Prediction (CSP) for Rational Co-crystal Design

Crystal Structure Prediction (CSP) is a computational methodology that aims to identify the most thermodynamically stable crystal structures of a given molecule or molecular complex based solely on its chemical diagram. ucl.ac.uk This approach is particularly valuable in materials science and the pharmaceutical industry for designing co-crystals with desired physical properties. mdpi.com

For the prop-2-yn-1-ol--pyridine (1/1) system, a CSP study would involve two main stages:

Structure Generation: A large number of plausible crystal packing arrangements are generated, considering various possible space groups and molecular conformations.

Energy Ranking: The lattice energy of each generated structure is calculated and minimized. The structures are then ranked according to their relative thermodynamic stability. mdpi.com

The final output is a crystal energy landscape, which plots the relative energy of the predicted structures against their density or other geometric parameters. The global minimum on this landscape represents the most likely experimentally observable crystal structure. CSP can predict key structural features such as unit cell parameters, space group, and the specific hydrogen bonding network that holds the co-crystal together. This predictive power allows for the rational design of co-crystals by screening potential co-formers and stoichiometries in silico before proceeding with experimental synthesis, saving significant time and resources. xtalpi.comacs.org

Development and Validation of Force Fields for Molecular Modeling of Prop-2-yn-1-ol--Pyridine Interactions

The reliability of MD simulations and CSP studies depends heavily on the accuracy of the underlying force field. ethz.ch A force field is a set of parameters and mathematical functions used to calculate the potential energy of a system of atoms. Standard, general-purpose force fields like AMBER, OPLS-AA, or MMFF may not always accurately describe the specific interactions in a novel complex like prop-2-yn-1-ol--pyridine, particularly the interplay between the hydrogen bond and the π-system of the alkyne group. aip.orgresearchgate.net

The development and validation of a specific force field for this system would involve several steps:

Parameterization: This is the process of deriving the force field parameters. Atomic partial charges are crucial for describing electrostatic interactions and are often derived by fitting to the electrostatic potential surface calculated from high-level quantum mechanics (QM) methods (e.g., DFT or MP2). semanticscholar.org Parameters for bond stretching, angle bending, and dihedral torsions, especially for the unique propargyl group, may also need refinement by fitting to QM-calculated potential energy surfaces. nih.gov

Validation: The newly parameterized force field must be rigorously tested. A common validation procedure is to compare force field predictions against high-level QM calculations for a set of benchmark data. This can include:

Interaction Energies: Calculating the binding energy of the prop-2-yn-1-ol--pyridine dimer at various orientations and comparing it to QM results. Studies have shown that many force fields tend to underestimate the strength of hydrogen bonds. acs.org

Geometries: Comparing the optimized geometry of the dimer from the force field with the QM-optimized structure.

Vibrational Frequencies: Comparing the vibrational frequencies calculated with the force field to those from QM or experimental IR spectroscopy.

Recent advancements have seen the rise of machine-learning force fields (MLFFs) and hybrid QM/MM approaches that can offer improved accuracy by learning from large datasets of quantum chemical calculations, bridging the gap between classical force fields and QM methods. tandfonline.com

| Interaction Type | Force Field Component | Parameterization Source | Validation Benchmark |

| Electrostatics | Partial Atomic Charges | QM Electrostatic Potential (ESP) Fit | Dimer interaction energies; molecular dipole moment. |

| van der Waals | Lennard-Jones Parameters | Fitting to liquid properties (density, heat of vaporization) or QM interaction energies. | Dimer interaction energies at various separations. |

| Bonded Terms | Bond, Angle, Dihedral Parameters | QM potential energy scans; experimental geometries. | Molecular geometry; vibrational frequencies. |

This table outlines the general workflow for force field development and validation.

Crystal Engineering Principles and Supramolecular Architecture of Prop 2 Yn 1 Ol Pyridine 1/1

Identification and Robustness of Supramolecular Synthons in the Adduct

Supramolecular synthons are structural units within supermolecules which can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. google.com In the context of the Prop-2-yn-1-ol--pyridine (1/1) adduct, the most prominent and robust supramolecular synthon anticipated is the O-H···N hydrogen bond.

This particular heterosynthon, formed between the hydroxyl group of the alcohol and the nitrogen atom of the pyridine (B92270) ring, is a well-established and highly predictable interaction in crystal engineering. researchgate.net The reliability of this synthon is a key factor in the successful design of co-crystals containing these functional groups.

In addition to the primary O-H···N synthon, other weaker interactions may also play a role in stabilizing the crystal lattice. These can include:

C-H···O interactions: The acetylenic C-H group of Prop-2-yn-1-ol could potentially form a weak hydrogen bond with the oxygen atom of a neighboring alcohol molecule or engage in other non-covalent interactions.

C-H···π interactions: Hydrogen atoms from the pyridine ring or the methylene (B1212753) group of Prop-2-yn-1-ol could interact with the π-system of an adjacent pyridine ring.

Strategies for Directing Crystal Packing and Molecular Arrangement

The dominant O-H···N hydrogen bond is expected to form primary structural motifs, such as chains or discrete dimers. The subsequent arrangement of these primary motifs into a three-dimensional lattice will then be influenced by the weaker, less directional forces.

Strategies to influence the crystal packing include:

Control of Crystallization Conditions: Factors such as solvent, temperature, and rate of crystallization can influence which polymorphic form is obtained, each having a unique crystal packing arrangement.

Introduction of Auxiliary Functional Groups: While not applicable to the parent system, modifying the Prop-2-yn-1-ol or pyridine molecules with additional functional groups could introduce new intermolecular interactions and thus alter the crystal packing in a predictable manner.

Use of Templates: Co-crystallization with other molecules or the use of specific surfaces for crystal growth can, in some cases, direct the molecular arrangement.

The interplay between the strong, directional O-H···N hydrogen bonds and the weaker, non-directional van der Waals forces and π-interactions will ultimately determine the final crystal structure.

Influence of Molecular Shape and Conformational Flexibility on Adduct Formation

The shape and conformational flexibility of the constituent molecules are crucial factors in determining the efficiency of crystal packing and the stability of the resulting adduct.

Conformational Flexibility: The ability of the hydroxymethyl group (-CH2OH) of Prop-2-yn-1-ol to rotate allows it to adopt a conformation that optimizes the O-H···N hydrogen bond and other intermolecular contacts within the crystal lattice. This conformational adaptability can be advantageous in achieving a densely packed and stable crystalline arrangement.

In the case of the quinol-pyridine (1/1) co-crystal, it was observed that a combination of weaker interactions could be energetically competitive with stronger hydrogen bonds, leading to an unexpected stoichiometry. nih.gov This highlights the importance of considering the entire network of interactions, as well as molecular shape and flexibility, when predicting and understanding the structure of multi-component crystals.

Advanced Research Applications and Future Directions

Exploration of Prop-2-yn-1-ol--Pyridine (1/1) Adducts in Catalysis

The use of the prop-2-yn-1-ol--pyridine (1/1) adduct in catalysis presents a novel approach where a pre-organized, hydrogen-bonded complex can serve as a ligand system or influence reaction environments to achieve unique outcomes.

The adduct holds considerable promise as a precursor for new ligand systems in transition metal catalysis. Pyridine (B92270) and its derivatives are well-established ligands and are frequently used in functional materials and as building blocks in supramolecular chemistry. beilstein-journals.org Propargylic alcohols are recognized as valuable, bifunctional synthons in a wide array of organic transformations. researchgate.net The 1:1 adduct combines these two entities in a predictable arrangement.

| Component | Potential Catalytic Role in the Adduct | Key Features |

|---|---|---|

| Pyridine | Primary ligand, base, proton acceptor | Nitrogen lone pair for metal coordination beilstein-journals.org, basicity for alcohol activation echemi.com |

| Prop-2-yn-1-ol | Reactive substrate, secondary ligand | Bifunctional (alkyne and hydroxyl groups) researchgate.net, site for further transformation nih.gov |

| (1/1) Adduct | Pre-organized catalyst/substrate system | Defined stoichiometry, potential for enhanced selectivity, modified reaction pathways |

The hydrogen bond within the adduct is not merely a structural link but an active component that can direct reaction pathways. The interaction between the hydroxyl group of prop-2-yn-1-ol and the pyridine nitrogen activates the alcohol, making the hydroxyl group a better leaving group in substitution reactions. nih.govechemi.com This pre-activation within the adduct could lower the energy barrier for certain transformations and promote reaction pathways that might be less favorable when the two components are simply mixed in solution.

Furthermore, the defined spatial relationship between the pyridine and propargyl alcohol moieties could impart significant steric or electronic influence on an approaching substrate or a metal center. This can be leveraged to control regioselectivity or stereoselectivity in catalytic processes. For instance, in multicomponent reactions where 2-aminopyridines, aldehydes, and alkynes are used to synthesize imidazo[1,2-a]pyridines, the use of a pre-formed adduct could streamline the reaction sequence and potentially improve yields and selectivity. researchgate.net

Integration into Novel Materials Science and Functional Materials

The principles of crystal engineering and supramolecular chemistry provide a framework for using the prop-2-yn-1-ol--pyridine (1/1) adduct as a tailored building block for advanced functional materials.

The adduct is a classic example of a supramolecular heterosynthon, where a carboxylic acid (or in this case, an alcohol) and a pyridine form a predictable hydrogen bond (O-H···N). rsc.org This directional and specific interaction is a powerful tool for constructing highly ordered, crystalline materials such as co-crystals and hydrogen-bonded organic frameworks (HOFs). rsc.orgmdpi.com The defined 1:1 stoichiometry and geometry of the adduct can be used to program the self-assembly of molecules into extended one-, two-, or three-dimensional networks.

The presence of the terminal alkyne group on the propargyl alcohol component is particularly advantageous. This functional group can serve as a reactive site for subsequent solid-state polymerization or cross-linking reactions, such as [2+2+2] cycloadditions, to convert the hydrogen-bonded framework into a more robust Covalent Organic Framework (COF). researchgate.net Pyridine-containing units have been successfully incorporated into the structure of both Metal-Organic Frameworks (MOFs) and COFs, where they contribute to the framework's stability and can introduce active sites for catalysis or gas sorption. rsc.orgnih.gov The adduct therefore offers a streamlined method for introducing both a structural pyridine linker and a reactive alkyne unit into such frameworks.

Materials constructed from the prop-2-yn-1-ol--pyridine adduct could exhibit "smart" or responsive behaviors. The hydrogen bond that forms the basis of the adduct is a non-covalent interaction and is therefore susceptible to disruption by external stimuli. The bond between a pyridine derivative and a coordinating species can be weak, and the resulting adducts can be labile. mdpi.com

This lability can be harnessed to create materials that respond to changes in their environment. For example, an increase in temperature could provide enough thermal energy to break the O-H···N bond, leading to a change in the material's crystal structure, porosity, or even the release of volatile pyridine. mdpi.com Similarly, exposure to competitive hydrogen-bonding solvents or guest molecules could displace the pyridine, triggering a measurable optical or electronic response. Such properties are the foundation for developing chemical sensors, stimuli-responsive membranes, or controlled-release systems.

Advancements in the Understanding of Alcohol-Amine Intermolecular Interactions

The prop-2-yn-1-ol--pyridine (1/1) adduct serves as an excellent model system for the fundamental study of intermolecular forces, specifically the hydrogen bonds between hydroxyl groups and amine nitrogen atoms. libretexts.org These interactions are fundamental in chemistry, governing everything from solvent properties to the structure of complex biological macromolecules.

The O-H···N hydrogen bond in this adduct involves the hydroxyl proton of the alcohol being donated to the nitrogen lone pair of pyridine. libretexts.org A key feature of prop-2-yn-1-ol is the presence of the electron-withdrawing alkyne group. This group increases the acidity of the hydroxyl proton, resulting in a stronger and more directional hydrogen bond compared to that formed with simple saturated alcohols.

Detailed characterization of the adduct using methods such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide precise data on the geometry and energetics of this interaction. This includes exact measurements of bond lengths and angles, as well as the shift in the O-H vibrational frequency upon hydrogen bond formation. Such data are invaluable for refining computational models and deepening the theoretical understanding of non-covalent interactions, which are crucial for rational design in drug development, materials science, and catalysis. science.gov

Prospects for Rational Design and Synthesis of Related Multi-Component Systems

The exploration of the prop-2-yn-1-ol--pyridine (1/1) system opens avenues for the rational design and synthesis of a broader class of multi-component materials. By leveraging established principles of crystal engineering and computational modeling, new systems with tailored structural motifs and physicochemical properties can be developed. The primary intermolecular interaction in the prop-2-yn-1-ol--pyridine system is the robust O-H···N hydrogen bond, which serves as a reliable supramolecular synthon for designing related structures.

The rational design of analogous multi-component systems involves the systematic variation of either the alcohol or the pyridine component. This approach allows for fine-tuning of properties such as melting point, solubility, and stability. The predictability of hydrogen bonding patterns, particularly the strong interaction between a hydrogen bond donor (like the hydroxyl group) and a nitrogen-containing heterocycle, is a cornerstone of this design strategy.

Key Design and Synthesis Strategies:

Component Modification: One approach is to introduce functional groups onto either the propargyl alcohol or the pyridine ring. For instance, substituting the pyridine ring with electron-donating or electron-withdrawing groups can modulate the basicity of the nitrogen atom and, consequently, the strength of the O-H···N hydrogen bond. Similarly, modifications to the alkyne component can introduce additional interaction sites, leading to more complex and potentially functional architectures.

Computational Screening: Before experimental synthesis, computational methods can be employed to predict the likelihood of co-crystal formation and the stability of the resulting structures. rsc.orgmdpi.com Techniques such as the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) and machine learning-based quantitative structure-activity relationship (QSAR) models can screen vast libraries of potential coformers, saving significant time and resources. rsc.org These models assess molecular complementarity based on descriptors like shape and polarity to rank promising candidates for experimental validation. mdpi.com

Synthon-Based Assembly: The reliability of the alcohol-pyridine heterosynthon allows for a knowledge-based approach to design. nih.gov By selecting molecules that contain these complementary functional groups, there is a high probability of forming the desired multi-component crystal. This principle is widely used in the design of pharmaceutical co-crystals to improve the properties of active pharmaceutical ingredients (APIs). nih.gov

Versatile Synthesis Techniques: Several synthesis methods are available for producing these multi-component systems. Solution-based methods, such as slow evaporation, are common. Additionally, mechanochemical techniques like liquid-assisted grinding offer a more rapid and environmentally friendly alternative that reduces solvent usage. mdpi.com For more complex derivatives, multi-component reactions (MCRs) provide an efficient route to synthesize polysubstituted pyridines and other heterocycles in a one-pot, atom-economic manner. nih.gov

The table below outlines potential modifications to the core prop-2-yn-1-ol and pyridine structures and the rationale behind these changes for creating new multi-component systems.

| Component to Modify | Example of Modification | Rationale for Design | Potential Synthesis Route |

| Prop-2-yn-1-ol | Substitution at the 3-position (e.g., phenylpropargyl alcohol) | Introduce π-stacking interactions; alter steric hindrance. | Solution co-crystallization; Mechanochemical grinding. |

| Addition of a second hydroxyl group (e.g., but-2-yne-1,4-diol) | Create extended hydrogen-bonded networks. | Solution co-crystallization. | |

| Pyridine | Introduction of a methyl group (picoline) | Modify basicity and steric factors affecting the O-H···N bond. | Solution co-crystallization. |

| Use of bipyridines | Act as a linker to form coordination polymers or extended networks. uiowa.edu | Hydrothermal synthesis; Diffusion methods. | |

| Introduction of an amino group (aminopyridine) | Introduce additional hydrogen bond donors (N-H) for more complex synthons. | Solution co-crystallization. |

By combining these design principles and synthetic strategies, a wide array of novel multi-component systems related to prop-2-yn-1-ol--pyridine can be rationally developed. This allows for the systematic exploration of structure-property relationships in materials constructed from simple, functionalized alkyne and N-heterocycle building blocks.

Q & A

Basic: What are the optimal synthetic conditions for achieving high yield and purity of Prop-2-yn-1-ol--pyridine (1/1)?

Methodological Answer:

Synthesis optimization requires systematic variation of solvents, temperature, and stoichiometry. For pyridine-containing complexes, polar aprotic solvents (e.g., DMF or acetonitrile) often enhance solubility and reaction efficiency. Stoichiometric ratios (1:1 for this complex) should be validated via titration or NMR monitoring during reaction progression . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can improve purity. Yield optimization may involve kinetic studies to identify rate-limiting steps, such as proton transfer or hydrogen bonding stabilization .

Basic: Which spectroscopic techniques are most effective for characterizing Prop-2-yn-1-ol--pyridine (1/1)?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can identify hydrogen bonding between pyridine’s nitrogen and the propargyl alcohol’s hydroxyl group. Chemical shifts for pyridine protons (δ 7.5–8.5 ppm) and the propargyl -OH (δ 2.5–3.5 ppm) are critical markers .

- IR Spectroscopy : Stretching frequencies for O-H (3200–3600 cm) and C≡C (2100–2260 cm) confirm functional group integrity.

- X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding geometry, with data cross-referenced against NIST standards for accuracy .

Advanced: How can computational modeling predict the reactivity of Prop-2-yn-1-ol--pyridine (1/1) in nucleophilic addition reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution, identifying reactive sites. For example:

- Frontier Molecular Orbital (FMO) Analysis : Predicts regioselectivity by comparing HOMO (nucleophilic sites) and LUMO (electrophilic sites) energies.

- Transition State Modeling : Simulates activation barriers for pathways like alkyne protonation or pyridine-assisted nucleophilic attack. Tools like Gaussian or ORCA are recommended, validated against experimental kinetics .

Advanced: What strategies resolve contradictions in reported reaction outcomes for Prop-2-yn-1-ol--pyridine (1/1)?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., moisture, trace metals). Mitigation strategies include:

- Systematic Replication : Reproduce studies under inert conditions (glovebox) with rigorous solvent drying.

- Multivariate Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading).

- Theoretical Alignment : Apply frameworks like FINER (Feasible, Novel, Ethical, Relevant) to reassess hypotheses against existing mechanistic theories .

Basic: What experimental design considerations are critical for studying hydrogen bonding in Prop-2-yn-1-ol--pyridine (1/1)?

Methodological Answer:

A fixed experimental design is ideal for controlled manipulation of variables:

- Control Groups : Compare the complex with individual components (pyridine and prop-2-yn-1-ol) to isolate bonding effects.

- Techniques : Use temperature-dependent NMR to assess hydrogen bond strength via variable-temperature H NMR (VT-NMR).

- Crystallographic Validation : Cross-validate spectroscopic data with X-ray structures to confirm bonding geometry .

Advanced: How do pyridine substituents influence the stability of Prop-2-yn-1-ol--pyridine (1/1) complexes?

Methodological Answer:

Substituent effects (e.g., electron-withdrawing groups on pyridine) alter stability via:

- Hammett Analysis : Correlate substituent σ-values with complex stability constants (log K).

- Thermodynamic Studies : Measure ΔH and ΔS via isothermal titration calorimetry (ITC) to quantify bonding energetics.

- DFT Simulations : Model substituent-induced changes in charge distribution and bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.